molecular formula C5H10N+ B1262255 1-Piperideinium

1-Piperideinium

Cat. No. B1262255
M. Wt: 84.14 g/mol
InChI Key: DWKUKQRKVCMOLP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

1-piperideinium is an iminium ion obtained by protonation of the imino group of 1-piperideine;  major microspecies at pH 7.3. It is a conjugate acid of a 1-piperideine.

Scientific Research Applications

Reactivity and Chemical Transformations

  • Reactivity with Nucleophiles : 1-Piperideinium bromide undergoes ring contraction with various nucleophiles, leading to the production of different chemical compounds like pyrrolo[3,4-b]pyridine derivatives. This process is influenced by stereochemical features and can regenerate bromine under specific conditions (Donati, Fusi, Macripò, & Ponticelli, 1987).

Biological and Pharmacological Applications

  • Bioavailability and Membrane Dynamics : Piperine, a derivative of 1-Piperideinium, modulates membrane dynamics and permeation characteristics in the intestine. This alteration in membrane lipid dynamics and enzyme kinetics enhances drug bioavailability (Khajuria, Thusu, & Zutshi, 2002).

  • Anti-Inflammatory and Antitumor Activities : Piperine, found in black pepper and related to 1-Piperideinium, has demonstrated potential in suppressing tumor cell invasion and inflammation. It inhibits key enzymes and signaling pathways involved in tumor progression and inflammation, suggesting its use as an anti-cancer and anti-inflammatory agent (Hwang et al., 2011).

  • Antioxidant Properties : Piperine's effect on oxidative stress and cellular protection mechanisms has been observed. It protects cells from oxidative damage by regulating mitochondrial functions and enhancing cellular antioxidant defense systems (Lee, Han, & Kim, 2006).

Nutritional and Environmental Remediation

  • Nutritional and Environmental Applications : Piper longum, containing piperine, a derivative of 1-Piperideinium, is utilized in traditional medicines and as a spice. It has shown promising applications in nutrition, biological, and environmental remediation, highlighting its versatility and potential for further exploration in these areas (Jamila et al., 2020).

properties

Product Name

1-Piperideinium

Molecular Formula

C5H10N+

Molecular Weight

84.14 g/mol

IUPAC Name

2,3,4,5-tetrahydropyridin-1-ium

InChI

InChI=1S/C5H9N/c1-2-4-6-5-3-1/h4H,1-3,5H2/p+1

InChI Key

DWKUKQRKVCMOLP-UHFFFAOYSA-O

Canonical SMILES

C1CC[NH+]=CC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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